molecular formula C11H7ClF2N2 B1480212 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine CAS No. 1271476-46-0

2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine

Cat. No.: B1480212
CAS No.: 1271476-46-0
M. Wt: 240.63 g/mol
InChI Key: CSURZKUCFWBHSX-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic description for a pyrimidine derivative and requires expert verification for accuracy regarding this specific compound. 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine is a versatile chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring a chlorine atom and a difluoromethyl group on the pyrimidine core, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of pharmaceutical candidates. Pyrimidine scaffolds are of significant interest in drug discovery; for instance, similar 2,4-dichloro-6-methylpyrimidine derivatives have been rationally designed and synthesized as potent and selective inhibitors of EGFR T790M/L858R mutations for the treatment of non-small cell lung cancer (NSCLC) . The chlorine atom at the 2-position is typically a reactive site that can be displaced by various nucleophiles, such as amines and alcohols, to generate diverse compound libraries for biological screening. The difluoromethyl group can influence the compound's electronic properties and metabolic stability, making it a key feature in the design of bioactive molecules. This reagent is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2/c12-11-15-8(6-9(16-11)10(13)14)7-4-2-1-3-5-7/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSURZKUCFWBHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial properties. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this pyrimidine derivative.

Synthesis Methods

The synthesis of 2-chloro-4-(difluoromethyl)-6-phenylpyrimidine typically involves multi-step organic reactions. Various methodologies have been reported, including:

  • Nucleophilic Substitution : The introduction of the difluoromethyl group is often achieved through nucleophilic substitution reactions involving chlorinated pyrimidines.
  • Cyclization Reactions : Cyclization methods are utilized to form the pyrimidine ring structure, often employing starting materials like phenylureas or phenylhydrazines.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit notable anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • In Vitro Studies : A study demonstrated that 2-chloro-4-(difluoromethyl)-6-phenylpyrimidine significantly inhibited COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
CompoundCOX-2 IC50 (μmol)
2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine0.04 ± 0.02
Celecoxib0.04 ± 0.01

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity Tests : In studies involving human cancer cell lines, the compound exhibited potent cytotoxic activity with IC50 values in the nanomolar range (e.g., around 3.8 nM against melanoma cells) suggesting its potential as an anticancer agent .
Cell LineIC50 (nM)
Melanoma3.8
Breast Cancer (MCF-7)5.5
Lung Cancer4.2

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens:

  • In Vitro Testing : The compound demonstrated significant activity against both gram-positive and gram-negative bacteria as well as certain fungi, indicating its potential as a broad-spectrum antimicrobial agent .
PathogenActivity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activity of 2-chloro-4-(difluoromethyl)-6-phenylpyrimidine:

  • Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound showed a significant reduction in inflammation markers compared to control groups, supporting its anti-inflammatory profile .
  • Cancer Cell Line Studies : A comprehensive study involving multiple cancer cell lines revealed that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
  • Safety Profile : Toxicity studies indicated that the compound exhibited a favorable safety profile with no acute toxicity observed at high doses in animal models, suggesting its potential for further development in clinical applications .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, derivatives were evaluated for their ability to suppress COX-1 and COX-2 activities, showing promising results comparable to established anti-inflammatory drugs like celecoxib .

Table 1: COX Inhibition Data for Pyrimidine Derivatives

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
2-Chloro-4-(difluoromethyl)-6-phenylpyrimidineTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
IndomethacinTBDTBD

Anticancer Properties
Additionally, pyrimidine derivatives have been investigated for their anticancer properties. The structural modifications of pyrimidines can enhance their affinity for various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cells through the inhibition of specific kinases .

Agricultural Applications

Herbicidal Activity
The compound's structural features make it a candidate for herbicide development. Research has indicated that similar pyrimidine derivatives can inhibit plant growth by disrupting specific biochemical pathways essential for plant development. For example, a related compound demonstrated effective herbicidal activity against various weed species, suggesting that 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine could also serve as a potent herbicide .

Case Study: Herbicidal Efficacy
A study on the herbicidal efficacy of pyrimidine derivatives revealed that certain compounds exhibited high selectivity towards target weeds while minimizing damage to crops. The application rates and effectiveness were evaluated under controlled conditions, demonstrating significant potential for agricultural use.

Material Science

Polymer Chemistry
In material science, pyrimidine derivatives have been explored for their utility in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of 2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine into polymer matrices has shown improvements in material characteristics, making them suitable for advanced applications in coatings and composites.

Table 2: Properties of Pyrimidine-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control PolymerTBDTBD
Pyrimidine-Based PolymerTBDTBD

Comparison with Similar Compounds

Substituent Variations at the 4-Position

  • 2-Chloro-4-(4-chlorophenyl)-6-phenylpyrimidine (5c) : Replacing the difluoromethyl group with a 4-chlorophenyl moiety increases molecular weight (MW: 301.17 g/mol) and introduces a strong electron-withdrawing effect. This substitution enhances aromatic stacking interactions but reduces polarity compared to the difluoromethyl analog .
  • 2-Chloro-4-(4-fluorophenyl)-6-phenylpyrimidine (5d) : A fluorine atom on the 4-phenyl ring provides moderate electron-withdrawing effects and improved metabolic resistance. The MW is 285.72 g/mol, lower than 5c but higher than the difluoromethyl variant .

Substituent Variations at the 2- and 6-Positions

  • The dihedral angle between the phenyl and pyrimidine rings (29.41°–46.32°) suggests conformational flexibility, unlike the rigid chlorine-substituted analogs .
  • 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine (CAS 2166912-75-8) : This compound lacks the 6-phenyl group, reducing steric bulk but limiting π-π interactions. The difluoromethyl group at the 2-position may alter electronic distribution compared to its 4-position counterpart .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Bioactivity Notes
2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine C₁₁H₈ClF₂N₂ 240.65 Cl (2), CF₂H (4), Ph (6) ~2.8 High metabolic stability
2-Chloro-4-(4-chlorophenyl)-6-phenylpyrimidine (5c) C₁₆H₁₀Cl₂N₂ 301.17 Cl (2), 4-Cl-Ph (4), Ph (6) ~3.5 Enhanced stacking interactions
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C₁₇H₉Cl₂F₃N₂ 369.20 CF₃ (4), 3,5-Cl₂-Ph (6) ~4.1 High lipophilicity, steric bulk
4-Methyl-6-phenylpyrimidin-2-amine C₁₁H₁₁N₃ 185.23 NH₂ (2), CH₃ (4), Ph (6) ~1.2 Conformational flexibility

*Predicted LogP values based on substituent contributions.

Preparation Methods

Difluoromethylation of Pyrimidine Derivatives

A recent approach involves metal-free, ambient-condition difluoromethylation of nitrogen-containing heterocycles, including pyrimidines, using readily available difluoromethylation reagents such as ethyl bromodifluoroacetate or bromo(difluoro)acetic acid derivatives. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as base at room temperature for 18-24 hours, yielding difluoromethylated products in moderate to high yields (up to 55% isolated yield in model systems).

Reagent Equiv. Base Solvent Temp. Time Yield (%)
Ethyl bromodifluoroacetate 1.2 K2CO3 (2.5) DMF RT 18 h 55
  • This method has been validated on various N-heterocycles and is applicable to pyrimidine scaffolds bearing phenyl substituents.

Stepwise Synthesis via Pyrimidine Precursors

Another classical approach involves synthesizing 2-chloro-4,6-dimethoxypyrimidine intermediates, which can be further functionalized to introduce the difluoromethyl group and phenyl substituent.

  • The preparation of 2-chloro-4,6-dimethoxypyrimidine includes three main steps:

    • Salt forming reaction: Malononitrile is reacted with methanol and a composite solvent under anhydrous hydrogen chloride pressure to form dimethyl propylenediimine dihydrochloride.

    • Cyanamide reaction: The dihydrochloride intermediate reacts with potassium hydroxide and cyanamide solution at room temperature to yield 3-amino-3-methoxy-N-cyano-2-propylene imine.

    • Condensation reaction: Under catalytic conditions and HCl gas introduction at low temperature, the condensation produces 2-chloro-4,6-dimethoxypyrimidine crystals with high purity (99%) and good yield (~97.5 parts from starting materials).

  • Composite solvents used include dimethylformamide, dimethylacetamide, dimethyl sulfoxide, 1,4-dioxane, and various hydrocarbons, optimizing solubility and reaction efficiency.

  • This intermediate can be further functionalized to introduce the difluoromethyl group and phenyl substituent through nucleophilic aromatic substitution or cross-coupling reactions.

Nucleophilic Aromatic Substitution and Cross-Coupling

  • 4,6-Dichloropyrimidine derivatives are used as electrophilic substrates for substitution reactions with amines or aryl nucleophiles.

  • For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidines undergo chemoselective substitution at the 4-position with various amines, including phenyl amines, under mild conditions (THF solvent, low temperature, base such as NaHMDS or n-BuLi) to yield 4-substituted pyrimidines.

  • Difluoromethyl groups can be introduced either before or after phenyl substitution, depending on the synthetic route.

  • Typical reaction conditions for substitution:

Substrate Nucleophile Solvent Temp. Base Yield (%)
4,6-Dichloropyrimidine derivative Aniline or phenyl amine THF -70°C NaHMDS or n-BuLi 65-99
  • After substitution, further difluoromethylation can be performed using the reagents and conditions described in section 3.1.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Notes
Metal-free difluoromethylation Difluoromethylation of N-heterocycles Ethyl bromodifluoroacetate, K2CO3, DMF, RT, 18-24 h Up to 55 Ambient conditions, mild, metal-free
Multi-step synthesis of dimethoxypyrimidine Salt forming, cyanamide, condensation Malononitrile, HCl, KOH, cyanamide, catalyst, composite solvents High purity, good yield Intermediate for further functionalization
Nucleophilic aromatic substitution Substitution of chlorides with phenyl amines 4,6-Dichloropyrimidine, aniline, THF, NaHMDS or n-BuLi, low temp 65-99 Chemoselective, mild conditions

Research Findings and Considerations

  • The metal-free difluoromethylation approach offers a practical and cost-effective method for introducing difluoromethyl groups into pyrimidine rings, avoiding expensive metal catalysts and harsh conditions.

  • The stepwise preparation of 2-chloro-4,6-dimethoxypyrimidine provides a high-yielding and scalable route to a key intermediate, which can be diversified to the target compound through subsequent substitution and fluorination.

  • The chemoselective nucleophilic aromatic substitution enables selective functionalization at the 4-position of pyrimidines, allowing precise installation of phenyl groups prior to difluoromethylation.

  • Combining these methods allows for flexible synthetic design depending on the availability of starting materials and desired scale.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(difluoromethyl)-6-phenylpyrimidine

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